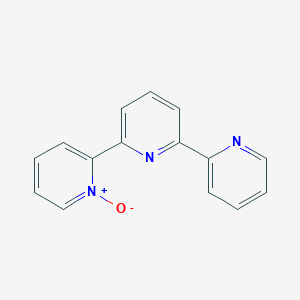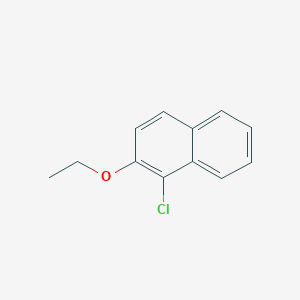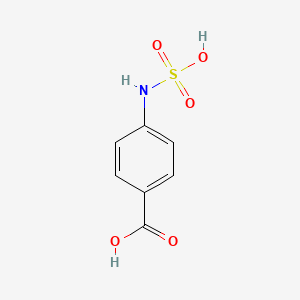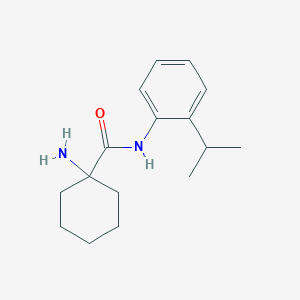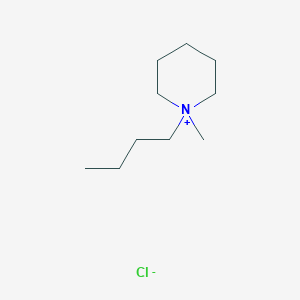
1-Butyl-1-methylpiperidinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-methylpiperidinium chloride is an ionic liquid composed of a piperidinium cation and a chloride anion. It is known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpiperidinium chloride can be synthesized through the reaction of 1-butylpiperidine with methyl chloride under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, followed by purification to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and drying to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-methylpiperidinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted piperidinium compounds .
Scientific Research Applications
1-Butyl-1-methylpiperidinium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-butyl-1-methylpiperidinium chloride exerts its effects is primarily through its ionic nature. The piperidinium cation interacts with various molecular targets, while the chloride anion can participate in ionic interactions and hydrogen bonding. These interactions facilitate the compound’s role as a solvent, catalyst, and stabilizing agent in different applications .
Comparison with Similar Compounds
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Butyl-1-methylpiperidinium bromide
- 1-Ethyl-3-methylimidazolium chloride
Comparison: 1-Butyl-1-methylpiperidinium chloride stands out due to its higher thermal stability and ionic conductivity compared to similar compounds. Its unique combination of properties makes it particularly suitable for applications requiring high stability and conductivity .
Properties
CAS No. |
845790-13-8 |
|---|---|
Molecular Formula |
C10H22ClN |
Molecular Weight |
191.74 g/mol |
IUPAC Name |
1-butyl-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C10H22N.ClH/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OIMZVJUBJXJIQO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1(CCCCC1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


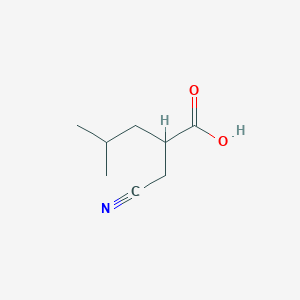

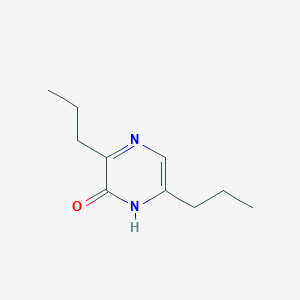
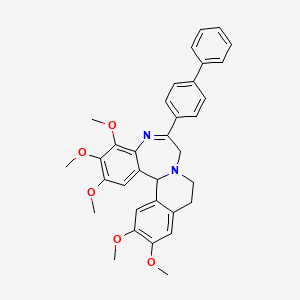

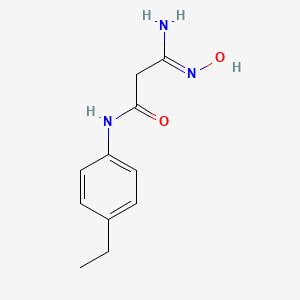
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
